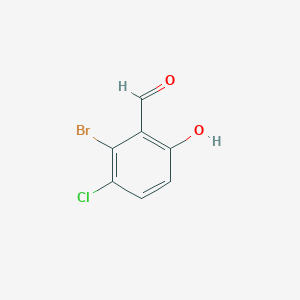

2-Bromo-3-chloro-6-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-6-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHHHXOCMSMOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Chloro 6 Hydroxybenzaldehyde

De Novo Synthesis Approaches from Precursor Molecules

De novo synthesis of 2-bromo-3-chloro-6-hydroxybenzaldehyde involves the systematic construction of the target molecule from simpler, often commercially available, starting materials. These strategies are designed to ensure the correct placement of each substituent on the aromatic ring by carefully selecting the sequence of reactions and the nature of the reagents and catalysts.

Multi-Step Halogenation and Oxidation Strategies

Multi-step synthesis provides a logical pathway to construct complex molecules by breaking down the process into a series of manageable, high-yielding reactions. youtube.com For a molecule like this compound, this could involve the sequential halogenation of a protected phenolic precursor, followed by formylation and deprotection. The order of these steps is critical to exploit the directing effects of the existing substituents on the aromatic ring.

A plausible multi-step approach might begin with a protected phenol (B47542) to prevent unwanted side reactions at the hydroxyl group. This could be followed by sequential bromination and chlorination, with the regiochemical outcome dictated by the directing effects of the protected hydroxyl group and the first halogen introduced. The final steps would involve the introduction of the aldehyde group (formylation) and subsequent removal of the protecting group to yield the final product. The specific choice of protecting group and the conditions for each halogenation and formylation step are crucial for the success of the synthesis.

Regioselective Introduction of Halogen Atoms

Achieving the desired 2-bromo-3-chloro substitution pattern on a 6-hydroxybenzaldehyde framework necessitates highly regioselective methods for introducing the halogen atoms. The powerful activating and ortho-, para-directing nature of the hydroxyl group can lead to mixtures of isomers in standard electrophilic aromatic substitution reactions. wku.edu Therefore, specialized techniques are employed to direct the halogens to the specific required positions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. uwindsor.ca This coordination directs the deprotonation of the C-H bond at the position ortho to the DMG, forming an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile to introduce a substituent at the desired ortho position with high selectivity. uwindsor.caresearchgate.net

In the context of synthesizing this compound, the hydroxyl group itself, or more commonly a protected derivative such as a carbamate (B1207046) or methoxymethyl (OMOM) ether, can act as a DMG. researchgate.net By employing a suitable DMG, it is possible to direct lithiation to the C2 and C6 positions. Sequential lithiation and quenching with appropriate electrophilic halogenating agents (e.g., a source of Br+ and Cl+) can, in principle, lead to the desired di-halogenated product. The choice of the DMG and the reaction conditions are critical to control the regioselectivity and prevent unwanted side reactions like the anionic Fries rearrangement. uwindsor.ca

| Technique | Description | Key Reagents | Advantages | Reference |

| Directed ortho-Metalation (DoM) | Regioselective deprotonation ortho to a directing group, followed by electrophilic quench. | Organolithium bases (e.g., n-BuLi, s-BuLi), Directing Metalation Groups (DMGs) | High regioselectivity for ortho substitution. | wikipedia.orgresearchgate.net |

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. wku.edu For phenols and their derivatives, the hydroxyl group is a strongly activating, ortho-, para-directing group. wku.edu However, this strong activation can lead to a lack of regioselectivity and the formation of polyhalogenated products. scientificupdate.com To achieve the specific 2-bromo-3-chloro substitution pattern, the reaction conditions and the choice of halogenating agents must be carefully controlled.

The synthesis often involves a stepwise approach. For instance, starting with a 2-chlorophenol (B165306) or 3-chlorophenol (B135607) derivative, the directing effects of both the hydroxyl and chloro groups would influence the position of the incoming bromine atom. Conversely, starting with a brominated phenol would guide the subsequent chlorination. The challenge lies in overcoming the inherent electronic and steric preferences to install the halogens at the desired positions.

N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are widely used as sources of electrophilic halogens for the halogenation of aromatic compounds. organic-chemistry.org They are often preferred over diatomic halogens (Br₂ and Cl₂) because they are solid, easier to handle, and can lead to more selective reactions under milder conditions.

The reactivity of NBS and NCS can be enhanced by using a suitable solvent. For example, hexafluoroisopropanol (HFIP) has been shown to promote the regioselective halogenation of arenes with N-halosuccinimides without the need for an additional catalyst. organic-chemistry.org The choice of solvent and reaction conditions can influence the regioselectivity of the halogenation, which is critical for the synthesis of a specific isomer like this compound.

| Reagent | Full Name | Application | Reference |

| NBS | N-Bromosuccinimide | Source of electrophilic bromine for bromination of aromatic rings. | organic-chemistry.org |

| NCS | N-Chlorosuccinimide | Source of electrophilic chlorine for chlorination of aromatic rings. | organic-chemistry.org |

Lewis acids are often employed as catalysts in electrophilic aromatic halogenation reactions. They function by polarizing the halogen-halogen bond in reagents like Br₂ or Cl₂, making the halogen more electrophilic and thus more reactive towards the aromatic ring. Common Lewis acid catalysts include iron(III) bromide (FeBr₃) for bromination and aluminum chloride (AlCl₃) for chlorination.

In some cases, iodine-containing catalysts can also be utilized. For instance, a patent for the synthesis of 2-bromo-5-chlorobenzaldehyde (B66733) describes the use of an iodine-containing catalyst in conjunction with NBS in a strong acid solvent. google.com Although the target molecule is an isomer of the compound of interest, this suggests that such catalytic systems can be effective for the regioselective bromination of substituted benzaldehydes. The catalyst likely plays a role in activating the halogenating agent and directing the substitution. Research has shown that elemental iodine can be used as a catalyst for the bromination of 3-hydroxybenzaldehyde (B18108) in acetic acid, although this can lead to a mixture of products. chemicalbook.comresearchgate.net

Electrophilic Aromatic Substitution (EAS) Utilizing Brominating and Chlorinating Agents

Control of Reaction Conditions for Selectivity

The selective synthesis of halogenated phenols is highly dependent on the precise control of reaction conditions. Factors such as temperature, the solvent system, and pH can significantly influence the regiochemical outcome of the reaction.

Temperature: Lower temperatures are often employed to enhance selectivity. For instance, in the bromination of substituted phenols, carrying out the reaction at low temperatures can help to minimize the formation of undesired isomers. youtube.com A patented method for producing 2-chloro-4-bromophenol involves cooling the initial mixture to 10-15°C before the addition of bromine and maintaining the temperature between 10-60°C during the reaction. google.com

Solvent Systems: The polarity of the solvent plays a crucial role in directing the halogenation of phenols. Reactions in solvents of low polarity, such as chloroform (B151607) or carbon disulfide, tend to favor mono-substitution and can influence the ortho/para product ratio. youtube.com For example, the bromination of 3-hydroxybenzaldehyde in acetic acid has been reported to yield 2-bromo-3-hydroxybenzaldehyde. chemicalbook.comresearchgate.net The use of specialized solvents like hexafluoroisopropanol (HFIP) has also been shown to promote high regioselectivity in the halogenation of arenes. researchgate.net

pH: The pH of the reaction medium can affect the reactivity of the phenol and the nature of the halogenating species. In aqueous solutions, the pH will determine the extent of phenoxide formation, which is highly activated towards electrophilic substitution. The rates of bromination of phenols are significantly higher than chlorination, a factor that can be exploited for selective halogenation. nih.gov

| Parameter | Condition | Effect on Selectivity | Reference |

|---|---|---|---|

| Temperature | Low temperature (e.g., 10-15°C) | Enhances regioselectivity, minimizes side products | youtube.comgoogle.com |

| Solvent | Low polarity (e.g., CHCl₃, CS₂) | Favors mono-substitution | youtube.com |

| Solvent | Acetic Acid | Used for bromination of 3-hydroxybenzaldehyde | chemicalbook.comresearchgate.net |

| Solvent | Hexafluoroisopropanol (HFIP) | Promotes high regioselectivity | researchgate.net |

| pH | Controls phenoxide formation | Affects reactivity and nature of halogenating species | nih.gov |

Management of Regioselectivity Challenges Associated with Conflicting Directing Effects

The synthesis of polysubstituted benzenes like this compound presents a significant challenge due to the conflicting directing effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the chloro and bromo groups are deactivating but also ortho-, para-directing. The aldehyde group is a deactivating meta-director.

To achieve the desired regiochemistry, synthetic strategies often rely on a specific order of substituent introduction. For example, starting with a phenol and performing electrophilic halogenation often leads to substitution at the ortho and para positions relative to the hydroxyl group. wikipedia.org The inherent directing abilities of the functional groups must be carefully considered to predict and control the outcome of substitution reactions. numberanalytics.comnumberanalytics.com Catalysts can also play a pivotal role in directing the regioselectivity of a reaction, sometimes even reversing the inherent preference of the substrate. scientificupdate.comnih.gov For instance, the use of specific thiourea (B124793) catalysts in the chlorination of phenols with N-chlorosuccinimide can selectively favor the formation of either the ortho or para isomer. scientificupdate.com

Oxidative Bromination Techniques

Oxidative bromination offers an alternative to using elemental bromine, which is hazardous. researchgate.net This method generates an electrophilic bromine species in situ from a bromide source using an oxidant. Common oxidants include hydrogen peroxide. researchgate.net These techniques are often employed for their greener reaction profiles. researchgate.net

Introduction of Aldehyde Functionality via Oxidation or Formylation

The introduction of the aldehyde group is a critical step in the synthesis of benzaldehydes. This can be achieved through the oxidation of a methyl or hydroxymethyl group already present on the aromatic ring, or through direct formylation of the ring. tandfonline.com

Conversion of Methyl or Hydroxymethyl Groups

The oxidation of a methyl group on an aromatic ring to an aldehyde is a common transformation. tandfonline.com This can be a challenging conversion as aldehydes are susceptible to further oxidation to carboxylic acids. nih.gov Therefore, mild and selective oxidizing agents are required. Similarly, a hydroxymethyl group can be oxidized to an aldehyde.

Specific Oxidizing Agents (e.g., MnO₂, CrO₃)

Several oxidizing agents can be employed for the conversion of methyl or hydroxymethyl groups to aldehydes.

Manganese dioxide (MnO₂): This is a mild and selective oxidant often used for the oxidation of benzylic and allylic alcohols to the corresponding aldehydes.

Chromium trioxide (CrO₃): In the presence of acetic anhydride (B1165640), CrO₃ can convert a methyl group on a toluene (B28343) derivative to a benzylidene diacetate, which can then be hydrolyzed to the benzaldehyde (B42025). ncert.nic.in Other chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) are also effective for the oxidation of primary alcohols to aldehydes. thieme-connect.de

Other methods for the oxidation of methylarenes to aldehydes include the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) and electrochemical methods. nih.govthieme-connect.de

| Oxidizing Agent | Precursor Functional Group | Description | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Hydroxymethyl | Mild and selective for benzylic alcohols. | |

| Chromium Trioxide (CrO₃) / Acetic Anhydride | Methyl | Forms a benzylidene diacetate intermediate. | ncert.nic.in |

| Pyridinium Chlorochromate (PCC) | Hydroxymethyl | Effective for oxidizing primary alcohols. | thieme-connect.de |

| Ceric Ammonium Nitrate (CAN) | Methyl | Used for selective side-chain oxidation. | thieme-connect.de |

Direct formylation of phenols is another route to hydroxybenzaldehydes. Several methods exist, including the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions, each with its own set of reagents and conditions. wikipedia.org The Duff reaction, using hexamethylenetetramine, is also a common method for the formylation of phenols. wikipedia.orgresearchgate.net More recently, methods using paraformaldehyde with catalysts like magnesium chloride and triethylamine (B128534) have been developed for the ortho-formylation of phenols. orgsyn.org

Protection and Deprotection Group Chemistry for Functional Group Compatibility

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block the reactivity of one group while transformations are carried out elsewhere in the molecule. jocpr.comwikipedia.org This is achieved through the use of protecting groups. uchicago.eduresearchgate.net

For a molecule like this compound, the hydroxyl group is particularly reactive towards electrophiles and might need protection during certain synthetic steps. Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), silyl (B83357) ethers) and esters. libretexts.org The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal (deprotection) once it is no longer needed. jocpr.comresearchgate.net For instance, a benzyl ether can be cleaved by hydrogenolysis, a reaction condition that would not affect many other functional groups. libretexts.org In the case of dihydroxybenzaldehydes, regioselective protection of one hydroxyl group over another can be achieved by exploiting differences in their acidity or steric environment. mdpi.com The use of an orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, providing a high degree of control in a multi-step synthesis. wikipedia.org

Comparative Analysis of Synthetic Protocols

The synthesis of halogenated hydroxybenzaldehydes is typically achieved through pathways involving the formylation and halogenation of a substituted phenol, or the halogenation and hydroxylation of a substituted benzaldehyde. The order of these steps is critical in determining the final substitution pattern on the aromatic ring. For a compound like this compound, a plausible route could involve the chlorination and subsequent bromination of 2-hydroxybenzaldehyde (salicylaldehyde) or formylation of a pre-halogenated phenol.

A patent for the preparation of 2-bromo-5-chlorobenzaldehyde, a structural isomer of the target compound, highlights a one-step reaction from 3-chlorobenzaldehyde (B42229) using N-bromosuccinimide (NBS) in a strong acid. google.com This method claims high yields and purities, which are crucial for industrial applications. google.com The table below compares yields and purities reported for the synthesis of various related halogenated benzaldehydes, illustrating the typical range of outcomes for these types of transformations.

Interactive Data Table: Comparative Yields and Purity of Halogenated Benzaldehydes

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) | Source |

| 2-Bromo-3-hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | Br₂, AcONa, Fe, AcOH | 44 | Not specified | chemicalbook.com |

| 2-Bromo-5-hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | Br₂ in CHCl₃ | 65 (after recrystallization) | Not specified | scielo.org.mx |

| 2-Bromo-5-chlorobenzaldehyde | 3-Chlorobenzaldehyde | NBS, H₂SO₄, I₂ | 90.1 | 98.0 | google.com |

| 2-Bromo-5-chlorobenzaldehyde | 3-Chlorobenzaldehyde | NBS, H₂SO₄, I₂ | 77.2 | 95.7 | google.com |

| 3-Bromosalicylaldehyde | 2-Bromophenol | MgCl₂, (CH₂O)n, Et₃N | 90 | >95 | orgsyn.org |

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing fine chemicals. nih.gov Enzymes can offer high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. nih.gov For the synthesis of halogenated compounds, flavin-dependent halogenases are of particular interest. researchgate.net These enzymes can selectively introduce halogen atoms (chlorine, bromine) onto aromatic scaffolds with high regioselectivity, which is often difficult to achieve with conventional chemical methods. researchgate.net

While a specific biocatalytic route to this compound has not been detailed in the literature, the principles of biocatalysis are applicable. A potential chemoenzymatic strategy could involve using a halogenase to selectively brominate or chlorinate a phenolic precursor, followed by chemical steps to complete the synthesis. Furthermore, enzymes such as carboxylic acid reductases (CARs) can catalyze the reduction of carboxylic acids to aldehydes, offering a biocatalytic alternative for the formylation step. nih.gov The combination of selective halogenases and other enzymes in multi-step biocatalytic cascades holds promise for the future synthesis of complex molecules like halogenated benzaldehydes. nih.govresearchgate.net

Transitioning a synthetic route from the laboratory to an industrial scale introduces numerous challenges related to cost, safety, efficiency, and environmental impact. For the synthesis of a specialized chemical like this compound, key considerations include the cost and availability of raw materials, the use of hazardous reagents (like elemental bromine or strong acids), and the generation of waste. google.com

Sustainable or "green" chemistry principles are increasingly important in industrial process development. This involves choosing solvents with low environmental impact, minimizing energy consumption, and designing processes that are inherently safer. Patent literature often emphasizes the suitability of a process for large-scale production by highlighting factors like simple operations, low cost, readily available raw materials, and reduced environmental pollution. google.com For instance, developing a catalytic process over a stoichiometric one, or a one-pot reaction that avoids the isolation of intermediates, can significantly improve the sustainability and economic viability of industrial-scale synthesis. google.com

Advanced Purification Methodologies

Chromatography is a fundamental technique for the separation and purification of organic compounds. Thin-layer chromatography (TLC) is primarily used as a rapid, qualitative tool to monitor the progress of a reaction and to identify the number of components in a mixture. acs.org By spotting the reaction mixture on a silica-coated plate and developing it in a suitable solvent system, chemists can visualize the separation of the starting material, product, and any byproducts. acs.org

For preparative-scale purification, column chromatography is widely employed. In this technique, the crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. chemicalbook.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. In the synthesis of 2-bromo-3-hydroxybenzaldehyde, for example, the crude product is purified using silica gel column chromatography with a hexane-ethyl acetate (B1210297) solvent system to isolate the desired product from reaction byproducts. chemicalbook.com The choice of solvent system is crucial for achieving good separation and is often optimized using TLC prior to running the column.

Recrystallization and Solvent Selection for Product Isolation

Following the synthesis of this compound, effective purification is crucial to isolate the compound from unreacted starting materials, reagents, and by-products. Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The selection of an appropriate solvent system is the most critical parameter in developing an effective recrystallization protocol.

While specific, detailed research findings on the recrystallization of this compound are not extensively documented in publicly available literature, general principles and methodologies can be inferred from the purification of structurally analogous compounds. The isolation procedures for various substituted hydroxybenzaldehydes often involve an initial work-up, which may include extraction and washing, followed by a final purification step such as recrystallization or chromatography.

For related bromo- and chloro-substituted benzaldehydes, a range of solvent systems has been successfully employed. The choice of solvent is guided by the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of high-purity crystals upon cooling, leaving impurities behind in the mother liquor.

In documented procedures for similar compounds, both polar and non-polar solvents, as well as solvent mixtures, have been utilized. For instance, the purification of 2-bromo-5,6-difluorobenzaldehyde involves an initial chromatographic separation followed by recrystallization from n-heptane, a non-polar solvent, to yield crystalline product. google.com In other cases, for compounds like p-hydroxybenzaldehyde, recrystallization from a solvent mixture such as chloroform and hexane (B92381) has been reported. google.com Alcohols like ethanol (B145695) are also common choices for recrystallizing hydroxybenzaldehydes. acs.orgresearchgate.net

The following table summarizes purification methods, including recrystallization solvents and other techniques, used for compounds structurally related to this compound. This information serves as a valuable reference for developing a potential purification strategy for the title compound.

Table 1: Purification Methodologies for Structurally Related Benzaldehydes

| Compound Name | Purification Method | Solvent System | Citation |

|---|---|---|---|

| 2-Bromo-5,6-difluorobenzaldehyde | Chromatography followed by Recrystallization | Dichloromethane/n-heptane (1:1) for chromatography; n-heptane for recrystallization | google.com |

| p-Hydroxybenzaldehyde | Recrystallization | Chloroform and Hexane | google.com |

| p-Hydroxybenzaldehyde | Crystallization of its salt | Aqueous solution (after methanol (B129727) removal) | google.comgoogle.com |

| 2-Hydroxybenzaldehyde | Recrystallization | Ethyl alcohol | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Chloro 6 Hydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum for 2-Bromo-3-chloro-6-hydroxybenzaldehyde would be expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) between the two aromatic protons would reveal their connectivity. However, no experimental ¹H NMR data has been published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. It would be expected to show seven distinct signals corresponding to the seven carbon atoms in this compound: one for the aldehyde carbon, and six for the aromatic carbons. The chemical shifts would help in assigning each signal to a specific carbon atom based on the effects of the various substituents (bromo, chloro, hydroxyl, and formyl groups). No experimental ¹³C NMR data is currently available in the literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₇H₄BrClO₂), the theoretical exact mass would be calculated based on the most abundant isotopes of its constituent elements. This experimental data is crucial for confirming the compound's identity but is not available in public databases.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound and to confirm its identity by detecting the molecular ion peak corresponding to its mass. No specific LC-MS analysis reports for this compound are currently documented.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental to elucidating the molecular structure and electronic properties of a compound. For this compound, Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would provide critical insights into its functional groups and electronic system.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within a molecule. For this compound, the spectrum would be expected to display several key absorption bands. A broad absorption band, typically in the range of 3200-3600 cm⁻¹, would indicate the O-H stretching vibration of the hydroxyl group. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen would shift this peak to a lower frequency and broaden it.

The aldehydic C-H stretch typically appears as a pair of medium-intensity bands between 2700-2900 cm⁻¹. A very strong and sharp absorption peak between 1650-1700 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. Finally, absorptions corresponding to C-Br and C-Cl stretching would be observed in the fingerprint region, typically below 800 cm⁻¹.

Interactive Table: Expected FT-IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |

| Aldehyde (-CHO) | C=O Stretch | 1650 - 1700 | Strong, Sharp |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aryl Halide | C-Cl Stretch | 600 - 800 | Medium-Strong |

| Aryl Halide | C-Br Stretch | 500 - 650 | Medium-Strong |

Note: This table represents generalized expected values. Actual experimental data for this compound is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

The highly substituted and conjugated benzene (B151609) ring system would give rise to intense absorption bands, typically below 350 nm, which are characteristic of π → π* transitions. The presence of the carbonyl group (a chromophore) and the hydroxyl and halogen substituents (auxochromes) would influence the position and intensity of these absorption maxima (λmax). A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, might also be observed. The specific λmax values would be sensitive to solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable data on the molecule's geometry, bond parameters, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to determine the crystal system, space group, and unit cell dimensions. This foundational data is the first step in solving the complete crystal structure. However, no published reports of such a study for this specific compound were found.

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

A solved crystal structure would provide precise measurements of all bond lengths and angles within the this compound molecule. This data would confirm the planarity of the benzene ring and reveal any minor distortions caused by steric hindrance from the bulky bromo and chloro substituents. Key parameters of interest would include the C-Br, C-Cl, C-O, C=O, and various C-C bond lengths, which could be compared to standard values to understand the electronic effects of the different substituents on the aromatic system.

Interactive Table: Representative Bond Lengths from a Related Structure (3-Bromo-5-chloro-salicylaldehyde Moiety)

| Bond | Typical Length (Å) |

| C-Br | ~1.89 |

| C-Cl | ~1.74 |

| C=O (aldehyde) | ~1.21 |

| C-O (hydroxyl) | ~1.35 |

| C-C (aromatic) | 1.37 - 1.41 |

Note: The data in this table is illustrative, based on known values for similar structures, as specific crystallographic data for this compound is not available.

Elucidation of Intramolecular Interactions (e.g., O–H···O Hydrogen Bonding)

One of the most significant features expected in the solid-state structure of this compound is a strong intramolecular hydrogen bond. The arrangement of the hydroxyl group at the C6 position and the aldehyde group at the C1 position facilitates the formation of a six-membered pseudo-ring through an O–H···O=C interaction. X-ray diffraction would precisely measure the H···O distance (typically < 2.0 Å) and the O-H···O angle (typically > 140°), providing quantitative evidence of this strong interaction, which significantly influences the chemical and physical properties of the molecule.

Characterization of Intermolecular Interactions and Crystal Packing (e.g., π-Stacking, C–H···X Interactions)

Given the presence of a bromine and a chlorine atom on the aromatic ring, halogen bonding (C–Br···O, C–Cl···O, or even C–Br···Cl) may play a significant role in the crystal packing. These interactions, along with potential C–H···X (where X = Br, Cl) contacts, add to the cohesive forces within the crystal. Studies on similar halogenated compounds have demonstrated the importance of such interactions in directing the molecular assembly. nih.gov

Moreover, the planar aromatic ring of the molecule is expected to participate in π-stacking interactions. These can occur in either a parallel-displaced or a T-shaped arrangement, contributing to the stabilization of the crystal structure. The interplay of these various intermolecular forces—hydrogen bonding, halogen bonding, and π-stacking—dictates the final crystal packing arrangement, influencing the compound's physical properties such as melting point and solubility. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these diverse intermolecular contacts in similar molecules. nih.govnih.govnih.govacs.org

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, the molecular formula is C₇H₄BrClO₂. biosynth.comachmem.com The theoretical elemental composition is calculated from its molecular weight (235.46 g/mol ). biosynth.comachmem.comsigmaaldrich.com

The analysis provides a comparison between the calculated (theoretical) values and the experimentally determined (found) values. According to established standards for pure organic compounds, the experimentally found values for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values to confirm the compound's elemental composition and purity. nih.gov While specific experimental data for this compound is not available in the reviewed literature, the table below outlines the theoretical values.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 35.71 | N/A |

| Hydrogen (H) | 1.71 | N/A |

| Nitrogen (N) | 0.00 | N/A |

N/A: Not available in the surveyed literature.

Chromatographic Purity Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of non-volatile organic compounds like this compound. These techniques separate the target compound from any impurities, starting materials, or by-products.

Commercial suppliers of this compound typically report a purity of ≥98%, as determined by chromatographic methods. chemscene.com While specific, detailed analytical reports or chromatograms are not publicly available in the scientific literature surveyed, a typical HPLC analysis would provide data on the retention time of the main peak and the percentage area, which corresponds to the compound's purity.

The table below is a representative example of data that would be generated from an HPLC purity analysis for this compound.

| Peak No. | Retention Time (min) | Area (%) | Assignment |

|---|---|---|---|

| 1 | 3.45 | 0.25 | Impurity |

| 2 | 5.82 | 99.50 | This compound |

| 3 | 7.10 | 0.25 | Impurity |

Note: The data in this table is illustrative and represents a typical purity analysis; it is not derived from experimental results for the specific compound.

Chemical Reactivity and Derivatization Pathways of 2 Bromo 3 Chloro 6 Hydroxybenzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde functional group is a key site for a variety of chemical transformations, allowing for its conversion into other important organic moieties such as alcohols and carboxylic acids, or its participation in condensation reactions to form imines.

The aldehyde group of 2-bromo-3-chloro-6-hydroxybenzaldehyde can be readily reduced to a primary alcohol, yielding (2-bromo-3-chloro-6-hydroxyphenyl)methanol. This transformation is typically achieved using mild reducing agents.

Detailed Research Findings:

| Reagent | Substrate (Analogous) | Product (Analogous) | Conditions |

| Sodium Borohydride (B1222165) (NaBH₄) | Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | Methanol (B129727), Room Temperature |

| Sodium Borohydride (NaBH₄) | 2-Chlorobenzaldehyde | (2-Chlorophenyl)methanol | Ethanol (B145695), 0 °C to Room Temp. |

| Sodium Borohydride (NaBH₄) | 4-Bromobenzaldehyde | (4-Bromophenyl)methanol | Methanol, Room Temperature |

This table presents data from analogous reactions to infer the expected outcome for this compound.

The aldehyde functionality can be oxidized to a carboxylic acid, which would yield 2-bromo-3-chloro-6-hydroxybenzoic acid. Under stronger oxidizing conditions, the phenolic ring itself may be susceptible to oxidation, potentially leading to the formation of quinone-type structures.

Detailed Research Findings:

A variety of oxidizing agents can be used to convert aldehydes to carboxylic acids. Mild oxidants such as potassium permanganate (B83412) (KMnO₄) in basic conditions, or stronger oxidants like chromic acid (Jones reagent), are effective. For hydroxy-substituted benzaldehydes, care must be taken to avoid oxidation of the phenol (B47542) group. The oxidation of phenolic aldehydes can sometimes lead to the formation of quinones, especially if the hydroxyl group and the aldehyde are in a para or ortho relationship. In the case of this compound, the hydroxyl group is ortho to the aldehyde, which could favor the formation of a carboxylic acid under controlled conditions. The Baeyer-Villiger oxidation is another potential pathway where a peroxy acid could convert the aldehyde to a formate (B1220265) ester, which upon hydrolysis would yield a dihydroxy compound. google.com

| Reagent | Substrate (Analogous) | Product (Analogous) | Conditions |

| Potassium Permanganate (KMnO₄) | 4-Hydroxybenzaldehyde | 4-Hydroxybenzoic acid | Aqueous base, heat |

| Hydrogen Peroxide (H₂O₂) | Vanillin | Vanillic acid | Basic conditions |

| Jones Reagent (CrO₃/H₂SO₄) | Benzaldehyde | Benzoic acid | Acetone, 0 °C to Room Temp. |

This table presents data from analogous reactions to infer the expected outcome for this compound.

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. These reactions are typically catalyzed by acid or base and involve the elimination of a water molecule.

Detailed Research Findings:

The formation of Schiff bases from substituted hydroxybenzaldehydes is a widely utilized reaction in the synthesis of ligands for coordination chemistry and compounds with biological activity. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For this compound, the presence of the ortho-hydroxyl group can lead to the formation of a stable intramolecular hydrogen bond in the resulting Schiff base. The steric hindrance from the ortho-bromo and meta-chloro substituents might slightly decrease the reaction rate but is generally not prohibitive. A wide range of primary amines, including aliphatic and aromatic amines, can be used in this reaction. nih.gov

| Amine Reactant (Analogous) | Substrate (Analogous) | Product Type | Conditions |

| Aniline | Salicylaldehyde | Schiff Base (Imine) | Ethanol, reflux |

| 2-Aminophenol | 5-Bromosalicylaldehyde | Schiff Base (Imine) | Methanol, reflux |

| Ethylenediamine | 2-Hydroxy-1-naphthaldehyde | Schiff Base (Imine) | Ethanol, reflux |

This table presents data from analogous reactions to infer the expected outcome for this compound.

Reactions Involving Halogen Substituents

The bromine and chlorine atoms on the aromatic ring are sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing powerful tools for the further functionalization of the molecule.

Direct nucleophilic aromatic substitution (SNAAr) of the halogen atoms is generally difficult on electron-rich aromatic rings. However, the presence of the electron-withdrawing aldehyde group can activate the ring towards nucleophilic attack, particularly at the ortho and para positions.

Detailed Research Findings:

In this compound, the bromine atom is ortho to the aldehyde and the chlorine atom is meta. The aldehyde group's electron-withdrawing effect is more strongly felt at the ortho and para positions, which would make the bromine atom more susceptible to nucleophilic attack than the chlorine atom. However, the ortho-hydroxyl group is strongly electron-donating, which deactivates the ring for SNAAr. Therefore, harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be required for substitution to occur. The benzyne (B1209423) mechanism, involving elimination-addition, is another possibility under very strong basic conditions. libretexts.org

Palladium-catalyzed cross-coupling reactions are highly effective methods for forming carbon-carbon bonds at the position of the halogen substituents. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

Detailed Research Findings:

Suzuki Coupling: This reaction couples the aryl halide with an organoboron compound. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions. This selectivity allows for the stepwise functionalization of dihalogenated substrates. It is expected that the Suzuki coupling of this compound with a boronic acid would preferentially occur at the C-Br bond. nih.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. Similar to the Suzuki coupling, the reaction is generally more facile at the C-Br bond than the C-Cl bond, allowing for selective vinylation at the 2-position. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne. The reactivity trend (C-I > C-Br > C-Cl) is also observed in this reaction, suggesting that selective alkynylation at the C-Br bond of this compound should be achievable under appropriate conditions. wikipedia.orgorganic-chemistry.org

| Reaction Type | Substrate (Analogous) | Coupling Partner (Example) | Catalyst System (Example) |

| Suzuki Coupling | 1-Bromo-2-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Heck Reaction | 4-Bromo-2-chloro-toluene | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Sonogashira Coupling | 1-Bromo-3-chlorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N |

This table presents data from analogous reactions to infer the expected outcome for this compound.

Formation of Organometallic Reagents

The synthesis of organometallic reagents from aryl halides is a fundamental transformation in organic chemistry, providing access to highly reactive carbon nucleophiles. For a molecule such as this compound, the formation of an organometallic species, for instance a Grignard or organolithium reagent, would typically involve the reaction of one of the carbon-halogen bonds with a metal like magnesium or lithium.

The reactivity of halogens in such reactions generally follows the order I > Br > Cl > F. nih.gov Consequently, the carbon-bromine bond in this compound would be expected to react preferentially over the carbon-chlorine bond. The standard method for preparing such reagents involves reacting the aryl halide with the pure metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under inert and anhydrous conditions. nih.gov

However, the presence of the acidic phenolic hydroxyl group and the electrophilic aldehyde group in the target molecule presents a significant challenge. Organometallic reagents are potent bases and nucleophiles, and would readily react with these functional groups. The acidic proton of the hydroxyl group would quench the organometallic reagent, while nucleophilic addition to the aldehyde carbonyl group would also occur.

To successfully form an organometallic reagent from this compound, a protection strategy for the hydroxyl and aldehyde groups would be necessary. The hydroxyl group could be converted to an ether (e.g., a methoxymethyl (MOM) or silyl (B83357) ether), and the aldehyde could be protected as an acetal (B89532). Following the protection, the selective formation of the Grignard or organolithium reagent at the bromine-substituted position could be attempted. Subsequent reaction with an electrophile and deprotection would yield the desired derivatized product.

An alternative approach is transmetalation, where a less reactive organometallic compound is formed from a more reactive one. nih.gov For example, an organolithium reagent could potentially be prepared at low temperatures via halogen-metal exchange and then transmetalated with a metal salt like zinc chloride or copper(I) iodide to form a less reactive and more functional-group-tolerant organozinc or organocuprate reagent.

Table 1: Reactivity of Functional Groups in this compound towards Organometallic Reagent Formation

| Functional Group | Position | Reactivity Concern | Potential Solution |

| Bromo | 2 | Desired site of reaction | Preferential reactivity over chloro group |

| Chloro | 3 | Less reactive than bromo | Generally unreactive under conditions for C-Br metalation |

| Hydroxyl | 6 | Acidic proton | Protection as an ether (e.g., MOM, TBDMS) |

| Aldehyde | 1 | Electrophilic carbonyl | Protection as an acetal (e.g., dimethyl acetal) |

Reactivity of the Phenolic Hydroxyl Group

Esterification and Etherification Reactions

The phenolic hydroxyl group of this compound is a key site for derivatization through esterification and etherification reactions. As a phenol, the hydroxyl group is acidic and its corresponding phenoxide, formed by deprotonation with a base, is a good nucleophile.

Esterification: The formation of esters from the phenolic hydroxyl group can be achieved through several standard methods. Reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), would readily yield the corresponding ester. This acylation is often rapid and high-yielding. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is also a possibility, though it is generally less efficient for phenols than for aliphatic alcohols.

Etherification: Ether derivatives can be synthesized, most commonly via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the phenoxide anion, which then acts as a nucleophile in a substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). The choice of base and solvent is crucial to ensure efficient reaction and avoid side reactions.

The reactivity of the phenolic hydroxyl group in these reactions is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the aldehyde and the two halogen atoms is expected to increase the acidity of the phenolic proton, facilitating its removal by a base.

Participation in Hydrogen Bonding (Intra- and Intermolecular)

The arrangement of the hydroxyl and aldehyde groups in this compound, being ortho to each other, strongly favors the formation of an intramolecular hydrogen bond. This type of interaction is a common and well-studied feature in 2-hydroxybenzaldehyde (salicylaldehyde) and its derivatives. nih.gov The hydrogen atom of the phenolic hydroxyl group acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group serves as the hydrogen bond acceptor, creating a stable six-membered quasi-ring. This phenomenon is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring.

This intramolecular hydrogen bond is expected to have a significant impact on the physical and chemical properties of the molecule. It can influence its conformation, locking the hydroxyl and aldehyde groups in a planar arrangement. Spectroscopically, it would lead to a downfield shift of the phenolic proton resonance in ¹H NMR spectroscopy and a broadening and red-shifting of the O-H stretching frequency in infrared (IR) spectroscopy.

In addition to the strong intramolecular hydrogen bond, intermolecular interactions are also possible. While the intramolecular bond may reduce the propensity for intermolecular hydrogen bonding involving the hydroxyl and aldehyde groups, other interactions can dictate the crystal packing. Studies on similar halogenated hydroxybenzaldehydes have revealed the presence of weak intermolecular interactions such as C-H···O, C-H···halogen, and halogen···halogen contacts, as well as π-stacking between aromatic rings. nih.gov For instance, a study on 2-chloro-3-hydroxybenzaldehyde (B1361139) indicated the potential for dimerization through intermolecular hydrogen bonding. smu.edu Therefore, a network of both strong intramolecular and weaker intermolecular forces likely governs the solid-state structure of this compound.

Table 2: Expected Hydrogen Bonding in this compound

| Type of Hydrogen Bond | Donor | Acceptor | Significance |

| Intramolecular | Phenolic -OH | Aldehyde C=O | High stability, influences planarity and reactivity, RAHB effect |

| Intermolecular | C-H bonds | Halogen/Oxygen atoms | Influences crystal packing and solid-state structure |

| Intermolecular | Phenolic -OH | Aldehyde C=O (of another molecule) | Possible, may lead to dimerization |

Mechanistic Investigations of Key Reactions

Elucidation of Halogenation Mechanisms (e.g., Electrophilic, Free Radical)

The directing effects of the substituents would determine the regioselectivity of the reaction. The available positions for substitution are C4 and C5.

-OH group (at C6): Directs ortho to C5 and para to C2 (already substituted).

-Br group (at C2): Directs ortho to C3 (already substituted) and para to C5.

-Cl group (at C3): Directs ortho to C2 and C4, and para to C6 (already substituted).

-CHO group (at C1): Is a deactivating, meta-director, directing to C3 and C5.

Considering these directing effects, the C5 position is activated by the hydroxyl and bromo groups and only deactivated by the meta-directing aldehyde. The C4 position is directed by the chloro group. The powerful activating and directing effect of the hydroxyl group would likely dominate, making the C5 position the most probable site for electrophilic attack. The reaction would proceed through the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. smu.edu

A free-radical halogenation mechanism is less likely to occur on the aromatic ring under typical conditions. Free-radical halogenations are generally characteristic of alkanes or the benzylic positions of alkyl-substituted aromatics, usually initiated by UV light. acs.org While reactions on aromatic rings can occur under harsh conditions (high temperature), the presence of the activating hydroxyl group makes the electrophilic pathway a much lower energy and more favorable route.

Theoretical Studies of Reaction Pathways and Intermediates

While no specific theoretical studies on the reaction pathways of this compound have been identified, computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the reactivity of such molecules. rsc.org By analogy with studies on similar compounds like 2-hydroxybenzaldehyde and other substituted derivatives, several aspects of its chemistry could be elucidated theoretically. nih.govacs.org

Reaction Pathways and Intermediates: Computational modeling could be used to map the potential energy surfaces for various reactions. For example, in an electrophilic halogenation reaction, the relative energies of the sigma complex intermediates for substitution at the C4 and C5 positions could be calculated. This would provide a quantitative prediction of the regioselectivity, confirming the qualitative analysis based on substituent effects. The transition states connecting the reactants, intermediates, and products could also be located, providing a detailed mechanistic picture and allowing for the calculation of activation energies.

Molecular Properties and Reactivity Indices: Theoretical calculations can determine a range of molecular properties that are relevant to reactivity. For instance, the calculation of the molecular electrostatic potential (MEP) would identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov Fukui functions and other reactivity indices derived from conceptual DFT could also be used to predict the most reactive sites for different types of reactions.

Hydrogen Bonding Analysis: The nature and strength of the intramolecular hydrogen bond could be investigated in detail. Theoretical methods can calculate the geometric parameters (bond lengths and angles) of the hydrogen bond, as well as its energy. nih.gov This would provide insight into its influence on the molecule's stability and reactivity. Furthermore, calculations on molecular dimers or clusters could explore the potential for intermolecular hydrogen bonding and other non-covalent interactions that govern its solid-state structure. nih.gov

Computational Chemistry and Theoretical Studies on 2 Bromo 3 Chloro 6 Hydroxybenzaldehyde

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT, Hartree-Fock)

Quantum mechanical calculations are fundamental tools in computational chemistry for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing insights into molecular structure, stability, and electronic characteristics. For a molecule like 2-Bromo-3-chloro-6-hydroxybenzaldehyde, these calculations can elucidate the influence of the bromo, chloro, hydroxyl, and aldehyde substituents on the benzaldehyde (B42025) core.

DFT, in particular, is a widely used method due to its balance of accuracy and computational cost. It calculates the electron density of a system to determine its energy and other properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles.

In a study on the related compound 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations with the B3LYP method and 6-311++G(d,p) basis set were used to achieve an optimized geometry. The resulting structure was confirmed to be at a true energy minimum by the absence of imaginary frequencies in the vibrational analysis. This type of analysis for this compound would reveal the planarity of the benzene (B151609) ring and the preferred orientations of the aldehyde and hydroxyl groups, which are influenced by intramolecular hydrogen bonding and steric effects from the halogen atoms.

Table 1: Representative Calculated and Experimental Bond Parameters for a Similar Compound (5-Bromo-2-Hydroxybenzaldehyde)

| Parameter | Calculated (Å or °) | Experimental (Å or °) |

| C-C (aromatic) | 1.386 - 1.405 | 1.379 - 1.401 |

| C=O | 1.221 | 1.215 |

| O-H | 0.969 | 0.960 |

| C-Br | 1.912 | 1.901 |

| C-C-C (ring) | 118.9 - 121.1 | 118.7 - 121.2 |

| C-C=O | 123.5 | 123.1 |

| C-O-H | 108.9 | 109.2 |

This data is for 5-Bromo-2-Hydroxybenzaldehyde and is presented for illustrative purposes.

Conformational analysis would further explore different spatial arrangements (conformers) of the molecule, particularly concerning the rotation of the hydroxyl and aldehyde groups. The relative energies of these conformers would be calculated to identify the most stable conformation and the energy barriers between them.

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are mathematical functions that describe the wave-like behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would be concentrated on the electron-withdrawing aldehyde group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps visualize the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the hydroxyl oxygen, and positive potentials near the hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum mechanical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors, which are then converted into chemical shifts (δ). By calculating the ¹H and ¹³C NMR chemical shifts for this compound, one could predict the positions of the peaks in the respective NMR spectra. These theoretical predictions can be invaluable for confirming the structure of newly synthesized compounds or for distinguishing between isomers.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water or an organic solvent. This would involve placing the molecule in a box of solvent molecules and simulating their movements. Such simulations can provide information on:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the hydroxyl group of this compound and the solvent molecules.

Conformational Dynamics: How the molecule's conformation changes over time in solution.

Understanding these dynamic interactions is crucial for predicting the molecule's behavior in a realistic chemical environment.

Theoretical Exploration of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to explore the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For this compound, theoretical studies could be used to predict its reactivity towards various reagents and to map out the energy profiles of potential reaction pathways.

Reactivity Descriptors:

Several descriptors derived from DFT calculations can be used to quantify the reactivity of a molecule:

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (I - A) / 2).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

By calculating these descriptors for this compound, one could compare its reactivity to that of other related compounds.

Reaction Mechanism Studies:

To study a specific reaction involving this compound, such as an oxidation, reduction, or substitution reaction, computational chemists can map out the entire reaction pathway. This involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state (TS) , which is the highest energy point along the reaction coordinate.

Calculating the activation energy , which is the energy difference between the reactants and the transition state.

These calculations can provide detailed insights into the feasibility of a reaction and the factors that control its rate and selectivity.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand how they interact with their biological targets.

While no specific molecular docking studies of this compound have been identified, its use as a reactant in the synthesis of biaryl derivatives that act as YAP/TAZ-TEAD protein-protein interaction inhibitors suggests its relevance in this area. These inhibitors are of interest in cancer research.

A hypothetical molecular docking study of this compound or its derivatives against a protein target would involve:

Preparing the 3D structures of the ligand (this compound) and the protein receptor.

Using a docking algorithm to sample a large number of possible binding poses of the ligand in the protein's active site.

Scoring the poses using a scoring function that estimates the binding affinity for each pose.

The results of a docking study would provide a predicted binding mode and an estimate of the binding energy. This information can be used to understand the key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) between the ligand and the protein, which is crucial for the design of more potent and selective inhibitors.

Applications in Advanced Organic Synthesis and Chemical Research

Strategic Building Block for Complex Organic Molecules and Fine Chemicals

The chemical architecture of 2-Bromo-3-chloro-6-hydroxybenzaldehyde, featuring multiple reactive sites, positions it as a valuable starting material for the synthesis of intricate organic molecules and fine chemicals. The aldehyde group is a key functional handle that readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Substituted benzaldehydes are frequently employed in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. For instance, benzaldehyde (B42025) derivatives are crucial components in the synthesis of diverse heterocyclic systems such as pyrroles, chromenes, and coumarins, many of which are important chromophores or possess valuable photophysical properties. nih.gov The Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene (B1212753) group, is another fundamental transformation where this compound can be used to create α,β-unsaturated systems, which are themselves important intermediates for further synthesis. acs.org

The presence of bromine and chlorine atoms on the aromatic ring provides additional, orthogonal sites for synthetic modification, primarily through metal-catalyzed cross-coupling reactions. These halogens can be selectively functionalized using well-established methods like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce new aryl, alkyl, alkynyl, or amino groups. This allows for the systematic construction of a diverse library of complex molecules from a single, well-defined starting scaffold. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for sequential, site-selective modifications.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products/Intermediates |

| Aldehyde (-CHO) | Knoevenagel Condensation | α,β-Unsaturated carbonyls |

| Multicomponent Reactions (e.g., Passerini, Ugi) | Complex heterocycles, Peptidomimetics | |

| Reductive Amination | Substituted benzylamines | |

| Wittig Reaction | Substituted styrenes | |

| Halogens (-Br, -Cl) | Suzuki Coupling | Biaryl compounds |

| Sonogashira Coupling | Aryl alkynes | |

| Buchwald-Hartwig Amination | Aryl amines | |

| Phenolic Hydroxyl (-OH) | Williamson Ether Synthesis | Aryl ethers |

| Esterification | Aryl esters |

Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structural motifs present in this compound are common in many biologically active molecules, making it an attractive precursor for the synthesis of pharmaceutical intermediates and novel lead compounds. Salicylaldehydes (2-hydroxybenzaldehydes) and their derivatives are foundational components in the synthesis of Schiff bases, which are known to exhibit a wide spectrum of pharmacological activities. nih.govresearchgate.net

By reacting this compound with various primary amines, a diverse range of Schiff base compounds (imines) can be generated. These resulting imines are not only biologically active on their own but are also excellent ligands for forming metal complexes, which often exhibit enhanced biological efficacy compared to the free ligands. nih.gov The halogen substituents can further be used to fine-tune the electronic and lipophilic properties of the molecule, which are critical for its pharmacokinetic and pharmacodynamic profile. Moreover, these halogen sites serve as handles for late-stage functionalization, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies during the drug discovery process.

Table 2: Examples of Biologically Active Scaffolds Derivable from Substituted Salicylaldehydes

| Derived Scaffold | Potential Biological Activity | Synthetic Reaction |

| Schiff Bases | Antibacterial, Antifungal, Anticancer | Condensation with primary amines |

| Metal-Schiff Base Complexes | Enhanced antimicrobial & anticancer activity | Chelation with transition metal ions |

| Chromene Derivatives | Antioxidant, Anti-inflammatory | Multicomponent reactions |

| Biaryl Compounds | Various, depending on coupled partner | Suzuki or Stille cross-coupling |

Role in the Development of New Reagents and Ligands (e.g., for Coordination Chemistry)

In the field of coordination chemistry, this compound serves as an excellent precursor for the design of novel ligands. The condensation of the aldehyde group with primary amines is a straightforward and high-yielding method to produce Schiff base ligands. sapub.orgnih.gov The resulting imine nitrogen and the phenolic oxygen atoms form a bidentate chelation site (an 'O, N' donor set) that can coordinate effectively with a wide variety of transition metal ions. science.gov

The electronic properties of the ligand, and consequently the stability and reactivity of the resulting metal complex, can be systematically modulated by the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and chlorine atoms in this compound would influence the acidity of the phenolic proton and the electron density at the donor atoms, thereby affecting the coordination bond strength.

These tailored ligands and their metal complexes are investigated for applications in catalysis, materials science, and as chemo-sensors. The ability to tune the steric and electronic environment around a metal center is crucial for designing catalysts with high activity and selectivity, and this compound provides a platform to achieve that. nih.gov

Potential Biological Applications and Mechanistic Insights in Vitro Research

Structure-Activity Relationship (SAR) Studies with Analogs

While specific structure-activity relationship (SAR) studies for 2-bromo-3-chloro-6-hydroxybenzaldehyde are not extensively documented in publicly available literature, the biological activity of this compound can be inferred by examining SAR studies of analogous substituted benzaldehydes and phenols. The antimicrobial and antifungal properties of this class of compounds are influenced by the nature, position, and number of substituents on the benzene (B151609) ring.

The core benzaldehyde (B42025) structure is a common feature in various natural and synthetic compounds exhibiting a wide range of biological activities. The presence of a hydroxyl group at the ortho position (position 2) to the aldehyde function, as seen in salicylaldehydes, is often associated with significant antimicrobial effects. This is attributed to the ability of the hydroxyl and aldehyde groups to form intramolecular hydrogen bonds, which can influence the molecule's electronic properties and its interaction with biological targets.

Halogenation of the benzene ring is a well-established strategy for enhancing the biological activity of phenolic compounds. The introduction of halogen atoms such as chlorine and bromine can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the electron-withdrawing nature of halogens can modulate the acidity of the phenolic hydroxyl group and enhance the reactivity of the aromatic ring, potentially leading to increased interaction with microbial enzymes and proteins.

In the case of this compound, the presence of two different halogen atoms at positions 2 and 3, in addition to the hydroxyl group at position 6, suggests a potentiation of its biological activity. Studies on dihalogenated hydroxybenzaldehydes have indicated that the type and position of the halogens play a crucial role in their antimicrobial efficacy. For instance, some dihalogenated salicylaldehydes have demonstrated superior activity compared to their mono-halogenated counterparts. The combination of bromine and chlorine in this compound may result in a unique electronic and steric profile that could confer a broad spectrum of antimicrobial activity.

The table below summarizes the general influence of different substituents on the biological activity of benzaldehyde analogs, based on available research on related compounds.

| Substituent Group | Position on Benzene Ring | General Impact on Biological Activity | Probable Contribution in this compound |

| Hydroxyl (-OH) | Ortho (2 or 6) | Often enhances antimicrobial activity. | The hydroxyl group at position 6 is expected to contribute significantly to the compound's biological activity, potentially through chelation with metal ions essential for microbial enzymes. |

| Aldehyde (-CHO) | 1 | Essential for the characteristic reactivity and biological interactions of this class of compounds. | The aldehyde group is a key functional group for potential covalent interactions with biological nucleophiles. |

| Bromine (-Br) | 2 | Increases lipophilicity and can enhance antimicrobial potency. | The bromine atom at position 2 is likely to increase the compound's ability to penetrate cell membranes and may enhance its overall biological effect. |

| Chlorine (-Cl) | 3 | Increases lipophilicity and is a strong electron-withdrawing group, often leading to enhanced antimicrobial activity. | The chlorine atom at position 3 further increases lipophilicity and the electrophilic nature of the aromatic ring, likely contributing to stronger interactions with biological targets. |

It is important to note that these are general trends, and the precise biological activity of this compound would need to be determined through specific in vitro studies.

Environmental Transformation and Fate Studies (e.g., as Disinfection Byproducts)

The environmental fate and transformation of this compound are of interest, particularly in the context of its potential formation as a disinfection byproduct (DBP) in water treatment processes and its subsequent persistence and degradation in aquatic environments. While direct studies on this specific compound are scarce, its environmental behavior can be predicted based on the known transformation pathways of related halogenated aromatic compounds.

Halogenated organic compounds can enter the environment through various industrial and agricultural activities. Additionally, the chlorination or bromination of natural organic matter present in water during disinfection processes can lead to the formation of a wide array of halogenated DBPs, including halogenated benzaldehydes. Phenolic compounds, which are common constituents of natural organic matter, are known precursors to the formation of such DBPs. The presence of both bromide and chloride ions in the source water can lead to the formation of bromo- and chloro-substituted aromatic compounds.

Once in the environment, the fate of this compound would be governed by a combination of biotic and abiotic processes.

Biodegradation: Microbial degradation is a primary pathway for the transformation of many organic pollutants. The biodegradation of halogenated aromatic compounds can proceed under both aerobic and anaerobic conditions, although the specific pathways and rates can vary significantly. The presence of multiple halogen substituents, as in this compound, can increase the recalcitrance of the molecule to microbial attack.

Under aerobic conditions, the initial steps of degradation often involve the enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. The halogen substituents may be removed either before or after ring fission. For dihalogenated compounds, the position of the halogens can influence the susceptibility to microbial degradation.

Under anaerobic conditions, reductive dehalogenation is a common initial step, where the halogen atoms are sequentially removed and replaced by hydrogen atoms. This process generally leads to less halogenated and often less toxic intermediates, which may then be further degraded.

Abiotic Degradation: Photodegradation can also play a role in the transformation of this compound in sunlit surface waters. The absorption of UV radiation can lead to the cleavage of the carbon-halogen bonds or other transformations of the molecule. The rate and products of photodegradation would depend on factors such as the wavelength and intensity of light, the presence of photosensitizers in the water, and the water chemistry.

The table below outlines the potential environmental transformation pathways for this compound based on studies of similar compounds.

| Transformation Process | Description | Potential Outcome for this compound |

| Aerobic Biodegradation | Microbial degradation in the presence of oxygen. | Potential for hydroxylation of the aromatic ring followed by ring cleavage. The rate is likely to be slow due to the presence of two halogen substituents. |